molecular formula C23H28N4O2S B2761351 2-(isopentylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631855-04-4

2-(isopentylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2761351
CAS No.: 631855-04-4
M. Wt: 424.56
InChI Key: AXFSPBHAYWIYEQ-UHFFFAOYSA-N
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Description

2-(isopentylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a sophisticated chemical entity, blending diverse functional groups into a single structure. The compound finds its relevance in various scientific disciplines, particularly in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

To synthesize this compound, a multi-step process is generally employed:

  • Formation of the pyrimido[4,5-b]quinoline scaffold: Starting with an appropriate aniline derivative and pyridine-3-carbaldehyde in the presence of a strong acid catalyst, a condensation reaction forms the quinoline core.

  • Addition of the isopentylthio group: This is typically introduced via a thiolation reaction, where isopentylthiol reacts with the quinoline derivative under mild conditions, often using a base to facilitate nucleophilic substitution.

Industrial Production Methods:

Industrial scale production would likely involve automated batch processes to handle each of the steps with precision and efficiency, ensuring high yields and purity levels suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially converting the sulfur group to a sulfoxide or sulfone.

  • Reduction: Reduction reactions may target the pyridine ring or quinoline core, depending on the reagents used.

  • Substitution: The pyridine ring offers sites for electrophilic or nucleophilic substitution, enabling further functionalization.

Common Reagents and Conditions:

  • Oxidation: Often utilizes oxidizing agents like m-chloroperbenzoic acid (mCPBA) for sulfur oxidation.

  • Reduction: Employs reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Reagents like halides, alkylating agents, or nucleophiles can be used in the presence of appropriate catalysts.

Major Products Formed:

  • Sulfoxide/Sulfone derivatives: through oxidation.

  • Reduced derivatives: with alterations in the pyridine or quinoline rings.

  • Substituted derivatives: with new functional groups added to the pyridine ring.

Scientific Research Applications

Chemistry:

  • Used in synthetic organic chemistry as a building block for creating more complex molecules.

Biology:

  • May serve as a probe or intermediate in biochemical assays or studies.

Medicine:

Industry:

  • Utilized in material science for developing new materials with specific electronic or photochemical properties.

Mechanism of Action

The exact mechanism by which this compound exerts its effects can vary widely based on the context of its use:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity.

  • Pathways Involved: Depending on its functionalization, it might influence pathways related to oxidative stress, signaling cascades, or metabolic processes.

Comparison with Similar Compounds

  • Comparison with other quinoline derivatives: This compound's unique combination of a pyridine ring, a quinoline core, and a thioether group distinguishes it from other quinolines, which may lack these structural features.

  • Similar Compounds: Examples include 4-(pyridin-3-yl)quinoline and 2-thioether-substituted quinolines, each exhibiting varying degrees of reactivity and biological activity.

Properties

IUPAC Name

8,8-dimethyl-2-(3-methylbutylsulfanyl)-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-13(2)7-9-30-22-26-20-19(21(29)27-22)17(14-6-5-8-24-12-14)18-15(25-20)10-23(3,4)11-16(18)28/h5-6,8,12-13,17H,7,9-11H2,1-4H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFSPBHAYWIYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CN=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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